N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a cyclohexene ring, a fluorophenyl group, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of cyclohexene derivatives under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which are reacted with appropriate reagents to introduce the fluorophenyl group.
Construction of the Pyrazolopyrimidine Core: This is a critical step that involves cyclization reactions, often using pyrazole and pyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares a similar cyclohexene structure but differs in the functional groups attached.
1-Cyclohexenylboronic Acid: Another compound with a cyclohexene ring, used in different chemical applications.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its combination of a fluorophenyl group and a pyrazolopyrimidine core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H25FN4 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H25FN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h6,8-11,14,24H,3-5,7,12-13H2,1-2H3 |
InChI Key |
RYFDSPQOWOQUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CCCCC3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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